McN-A-343 is classified as a muscarinic acetylcholine receptor (mAChR) agonist, specifically exhibiting a preferential affinity for the M1 subtype. [] While initially lauded as a selective M1 agonist, subsequent research has revealed its complex pharmacological profile, suggesting interactions with multiple mAChR subtypes and potentially involving both orthosteric and allosteric mechanisms. [, ]
McN-A-343 has been instrumental in research exploring the physiological roles of muscarinic receptors, especially in the context of the autonomic nervous system, where these receptors play a critical role in mediating diverse physiological processes, including smooth muscle contraction, glandular secretion, and neurotransmission. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
McN-A-343, also known as McN-A 343, is a chemical compound classified as a selective muscarinic M₁ receptor agonist. Its chemical structure is represented by the formula , with a molecular weight of approximately 317.21 g/mol. The compound is primarily used in pharmacological research to study muscarinic receptor subtypes and their physiological effects. It has been documented in various scientific literature, including pharmacological studies that highlight its unique properties and interactions with different receptor types .
The synthesis of McN-A-343 involves several chemical reactions that typically require specific reagents and conditions. While the exact synthetic pathway may vary, it generally includes:
For example, one method may involve the reaction of a chlorinated aromatic compound with an amine under basic conditions to form an intermediate, which is then further modified to yield McN-A-343 .
The molecular structure of McN-A-343 features a complex arrangement of atoms that contribute to its pharmacological activity. Key aspects include:
The InChI Key for McN-A-343 is CXFZFEJJLNLOTA-UHFFFAOYSA-N, which aids in database searches for further structural information .
McN-A-343 participates in various chemical reactions, particularly those involving muscarinic receptors:
The mechanism of action for McN-A-343 primarily involves its interaction with muscarinic acetylcholine receptors:
McN-A-343 possesses several notable physical and chemical properties:
McN-A-343 has diverse applications in scientific research:
McN-A-343 (4-[(N-(3-chlorophenyl)carbamoyloxy]-2-butynyltrimethylammonium chloride) was first synthesized and characterized by Roszkowski in 1961. Unlike classical muscarinic agonists (e.g., carbachol, bethanechol), McN-A-343 exhibited a unique autonomic selectivity: it increased blood pressure and heart rate without inducing bradycardia, salivation, or gastrointestinal contractions [1] [3]. This contrasted sharply with the peripheral effects of non-selective agonists, which activated cardiovascular and glandular M₂/M₃ receptors. Initial studies attributed these effects to selective stimulation of ganglionic M₁ receptors, which enhanced sympathetic outflow while sparing peripheral effector organs [2] [6]. The compound’s quaternary ammonium structure limited blood-brain barrier penetration, making it a valuable tool for studying peripheral neuronal muscarinic receptors [3] [6].
Table 1: Initial Autonomic Effects of McN-A-343 vs. Classical Muscarinic Agonists
Agonist | Ganglionic Stimulation | Heart Rate Effect | Intestinal Motility | Secretory Activity |
---|---|---|---|---|
McN-A-343 | Strong increase | Tachycardia | Minimal change | No significant effect |
Carbachol | Moderate increase | Bradycardia | Strong increase | Strong increase |
Bethanechol | Weak | Bradycardia | Strong increase | Strong increase |
By the 1980s–1990s, radioligand binding and functional assays revealed McN-A-343’s complex pharmacology. While it retained functional selectivity for neuronal responses, its binding affinity was similar across all five muscarinic subtypes (M₁–M₅). Key insights emerged:
Table 2: Affinity vs. Efficacy of McN-A-343 at Muscarinic Subtypes
Receptor Subtype | Binding Affinity (Kᵢ, nM) | Relative Efficacy (vs. ACh) | Primary Signaling Pathway |
---|---|---|---|
M₁ | 150–300 | High (0.8–1.0) | Gq/PLC |
M₂ | 200–500 | Low (0.2–0.3) | Gi/o/cAMP inhibition |
M₃ | 300–600 | Low (0.1–0.2) | Gq/PLC |
M₄ | 200–400 | Moderate (0.6–0.7) | Gi/o |
M₅ | 400–800 | Moderate (0.5) | Gq/PLC |
McN-A-343 became indispensable for functionally dissecting muscarinic receptor subtypes in native tissues:
Table 3: Key Pharmacological Tools Differentiated Using McN-A-343
Experimental Context | McN-A-343 Effect | Antagonist Sensitivity | Receptor Mechanism Elucidated |
---|---|---|---|
Canine intestinal motility | Inhibition via neural pathway | Pirenzepine-sensitive | Neuronal M₁ function |
Guinea pig ileum Iᶜᵃᵗ current | Weak activation | Enhanced by M₃ co-stimulation | M₂-M₃ functional synergy |
Rat striatal cAMP accumulation | Potentiation by LY2033298 | M₄-selective | Allosteric site on M₄ receptor |
CHO cell calcium mobilization | Robust in M₁, weak in M₄ | Blocked by VU0255035 (M₁ antagonist) | Orthosteric agonist efficacy differences |
Concluding Perspectives
McN-A-343’s journey from a putative M₁-selective agonist to a nuanced probe for receptor efficacy and allostery underscores the complexity of muscarinic pharmacology. Its role in revealing functional receptor interactions (e.g., M₂/M₃ coupling in smooth muscle) and inspiring bitopic/allosteric ligands has been foundational. While newer selective tools (e.g., positive allosteric modulators like LY2033298, antagonists like VU0255035) now exist [6] [8], McN-A-343 remains a benchmark for understanding how ligand efficacy and tissue context shape receptor responses. Future structural studies leveraging its bitopic actions may further refine subtype-specific drug design.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7